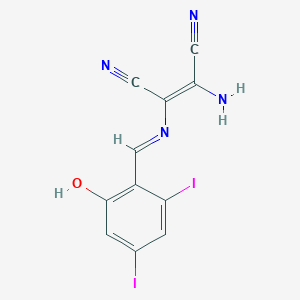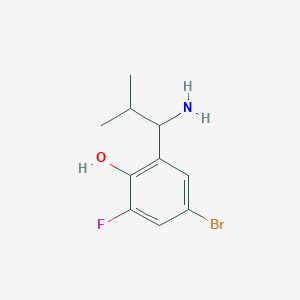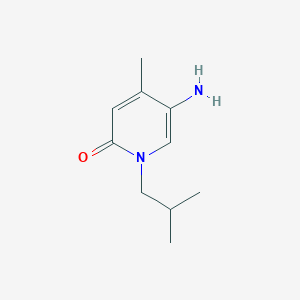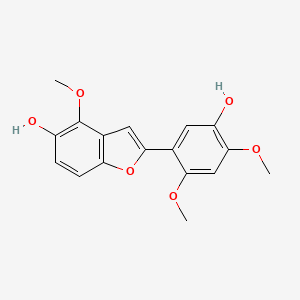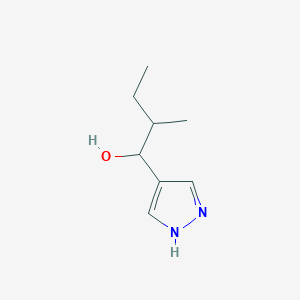
2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol typically involves the reaction of 1H-pyrazole with 2-methyl-1-butanol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the pyrazole to the alcohol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-one.
Reduction: Formation of 2-Methyl-1-(1H-pyrazol-4-yl)butane.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a butanol moiety allows for versatile reactivity and potential bioactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-3-6(2)8(11)7-4-9-10-5-7/h4-6,8,11H,3H2,1-2H3,(H,9,10) |
Clave InChI |
PXQBPOCYTIGOHO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C1=CNN=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


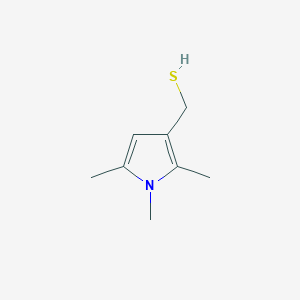

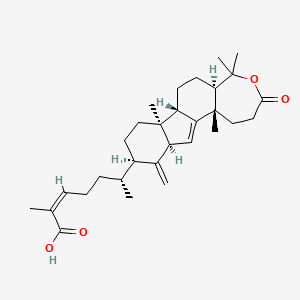
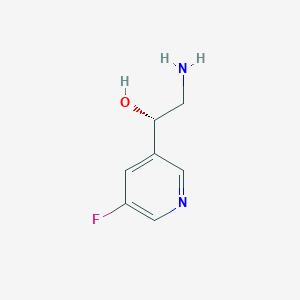
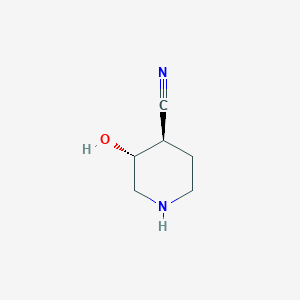
![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)
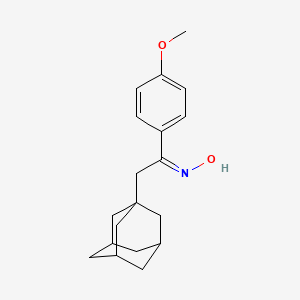
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
